1-Amino-2-(4-methoxyphenyl)propan-2-ol

Description

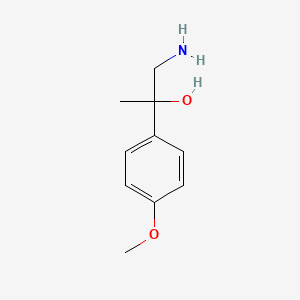

1-Amino-2-(4-methoxyphenyl)propan-2-ol is an aminopropanol derivative characterized by a 4-methoxyphenyl group at the C2 position and an amino group at the C1 position. Its molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol. The 4-methoxyphenyl substituent contributes to its hydrophobicity and electronic profile, while the amino group enables hydrogen bonding and basicity. This compound is of interest in medicinal chemistry due to its structural similarity to beta-blockers and enzyme inhibitors .

Properties

IUPAC Name |

1-amino-2-(4-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(12,7-11)8-3-5-9(13-2)6-4-8/h3-6,12H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFNSZKGJVNORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588720 | |

| Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305448-36-6 | |

| Record name | α-(Aminomethyl)-4-methoxy-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305448-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-(4-methoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(4-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid . The reaction is carried out under controlled conditions, including cooling to 10°C and using anhydrous formic acid as a reagent.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and substituted amino alcohols. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

1-Amino-2-(4-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the methoxyphenyl group can participate in hydrophobic interactions, further modulating the compound’s effects.

Biological Activity

1-Amino-2-(4-methoxyphenyl)propan-2-ol, also known as 1-amino-2-(p-methoxyphenyl)propan-2-ol, is a chemical compound with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol. This compound features an amino group and a methoxyphenyl group attached to a propanol backbone, making it significant in various biological contexts. Its unique structural characteristics suggest potential applications in pharmaceuticals, particularly in drug development targeting neurological disorders and other therapeutic areas.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Functional Groups:

- Amino Group (-NH₂) : Contributes to the compound's basicity and potential interactions with biological targets.

- Methoxy Group (-OCH₃) : May influence the compound's lipophilicity and ability to cross biological membranes.

Biological Activity Overview

Research on the biological activity of this compound is limited, but its structural similarities to other biologically active compounds suggest potential pharmacological effects. Below are some aspects of its biological activity based on available literature.

Anticancer Potential

While specific studies on this compound are scarce, its structural analogs have shown promising anticancer activities. For example, compounds with similar methoxyphenyl groups have exhibited cytotoxic effects against various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Cyclo (l-Leu-l-Pro) | HCT-116 | 16 |

| Cyclo (l-Leu-l-Pro) | HepG2 | ≥50 |

| Cyclo (l-Leu-l-Pro) | MCF-7 | 30 |

These findings indicate that compounds with similar functional groups can inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties worth exploring .

Neuropharmacological Effects

Given its structural features, this compound could be investigated for neuropharmacological effects. Compounds with amino groups are often associated with neurotransmitter modulation, which could lead to applications in treating neurological disorders. The methoxy group may enhance the compound's ability to penetrate the blood-brain barrier, increasing its therapeutic potential in neuropharmacology.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including:

-

Reaction of Trimethylsilyl Cyanide with 4'-Methoxyacetophenone : This method involves subsequent reduction and purification processes.

- Reaction Steps :

- Formation of an intermediate via nucleophilic addition.

- Reduction to yield the final product.

- Reaction Steps :

This versatility in synthetic routes highlights the compound's accessibility for further research into its biological applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Pyridinyl vs. 4-Methoxyphenyl

- Key Difference: Pyridinyl may enhance solubility in aqueous media compared to the methoxyphenyl group.

4-Benzyloxyphenyl vs. 4-Methoxyphenyl

- Safety: Classified under GHS for acute oral toxicity (Category 4) and skin irritation (Category 2) .

Halogenated Derivatives

- 1-Amino-3,3,3-trifluoro-2-(4-methoxyphenyl)propan-2-ol hydrochloride (): Trifluoromethyl substitution increases electronegativity, altering pKa and metabolic stability. Application: Fluorinated analogs are often explored for enhanced bioavailability and resistance to oxidation .

Modifications to the Amino Group

Methylamino vs. Amino

- 1-(4-Methoxyphenyl)-3-(methylamino)propan-2-ol (): Methylation of the amino group reduces basicity (pKa) and may decrease hydrogen-bonding capacity. Synthesis: Achieves 99% yield via optimized routes, suggesting steric or electronic benefits of methyl substitution .

Adrenolytic Derivatives

- 1-(1H-Indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol (): Incorporation of indole and methoxyphenoxy groups confers adrenolytic activity, highlighting the role of aromatic substituents in receptor binding .

Physicochemical and Pharmacological Properties

Stereochemical Considerations

- 1-Amino-2-(pyridin-2-yl)propan-2-ol () exhibits stereochemical purity challenges during synthesis, which could impact its pharmacological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.